Dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate
Description
This compound features a benzene-1,3-dicarboxylate core esterified with methyl groups at positions 1 and 2. Attached to position 5 of the benzene ring is a 2,5-dimethylpyrrole moiety substituted at position 3 with a 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl group. Such structural complexity is common in pharmacologically active heterocycles, particularly those targeting microbial or oxidative stress pathways .
Properties
IUPAC Name |
dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S2/c1-14-9-19(15(2)29(14)18-11-16(23(32)34-3)10-17(12-18)24(33)35-4)21(31)13-36-25-27-28-26-30(25)20-7-5-6-8-22(20)37-26/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPGLNDKYSLQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate (commonly referred to as the compound) is a complex synthetic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that incorporates a triazole-benzothiazole moiety. It can be represented by the following molecular formula:
- Molecular Formula : C₃₃H₃₄N₄O₅S
- Molecular Weight : 534.6 g/mol
The presence of the triazole and benzothiazole rings suggests potential interactions with biological targets, particularly in cancer research and enzyme inhibition.
Research indicates that compounds containing the [1,2,4]triazolo[3,4-b]benzothiazole scaffold exhibit significant biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in DNA repair mechanisms and cellular stress responses. The binding interactions of these compounds with PARP enzymes have been explored through various structural studies.
Key Findings:
- Inhibition of PARP : The compound's derivatives have shown competitive inhibition against PARP enzymes. For example, analogues derived from the triazolo-benzothiazole scaffold demonstrated IC₅₀ values in the nanomolar range against specific PARPs like PARP10 and PARP14 .
- Cellular Uptake and Toxicity : Studies have shown that these compounds can enter cells effectively without exhibiting inherent cytotoxicity at therapeutic concentrations. This property is crucial for their potential use in cancer therapies .
Anticancer Properties
A significant focus has been on the anticancer properties of the compound. Preliminary studies using various cancer cell lines have demonstrated promising results:
- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
- Results : The compound exhibited significant inhibition of cell proliferation and induced apoptosis in these cell lines. Specific concentrations (1–4 μM) led to a marked decrease in IL-6 and TNF-α levels, indicating anti-inflammatory effects alongside anticancer activity .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | % Inhibition | Mechanism |
|---|---|---|---|
| A431 | 1 | 45 | Apoptosis induction |
| A549 | 2 | 60 | Cell cycle arrest |
| H1299 | 4 | 75 | Inhibition of AKT/ERK pathways |
Case Study 1: In Vitro Evaluation
A study evaluated the compound's efficacy against multicellular spheroids derived from MCF7 breast cancer cells. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study highlighted the potential for this compound to disrupt tumor microenvironments effectively .
Case Study 2: Structural Analysis
Crystallographic studies provided insights into the binding modes of the compound with target proteins involved in DNA repair mechanisms. These studies revealed essential hydrogen bonding interactions that stabilize the ligand-enzyme complex .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate is , with a molecular weight of approximately 398.48 g/mol. The compound features a dimethyl group and two carboxylate ester functionalities that enhance its reactivity and biological activity .
Pharmacological Applications
This compound exhibits a wide range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of triazole and benzothiazole rings may enhance its interaction with biological targets such as enzymes or receptors .
- Antimicrobial Properties : The compound has shown efficacy against various pathogens, indicating potential as an antifungal or antibacterial agent .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Triazolo[3,4-b]thiadiazole Derivatives
Compounds like 1-aryl-3,4-bis-(3-alkyl/phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol)-1H-pyrazole (5a-i) () share the triazole-thiadiazole fused system but replace the pyrrole and benzene-dicarboxylate with pyrazole and aryl groups. These derivatives exhibit antibacterial and antifungal activities, suggesting that the triazole-thiadiazole core is critical for antimicrobial action.
2.1.2 Pyrrole-Dicarboxylate Derivatives
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () shares the pyrrole-dicarboxylate motif but lacks the fused triazolobenzothiazole. This structural divergence results in distinct physicochemical properties; the target compound’s triazolobenzothiazole may confer redox-modulating or metal-chelating abilities absent in simpler pyrrole derivatives .
Functional Group Comparisons
- Acetylthio Linker : The 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl group resembles sulfanyl-containing compounds in , such as 3-(3-pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles , which demonstrated vasodilatory activity . This suggests the acetylthio group may enhance interactions with biological thiols or enzymes .
Table 1: Key Comparisons with Structural Analogues
Preparation Methods
Retrosynthetic Analysis and Key Synthetic Challenges
The retrosynthetic approach to dimethyl 5-[2,5-dimethyl-3-[2-([1, triazolo[3,4-b] benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate involves disconnecting the molecule into three primary subunits: (1) the dimethyl benzene-1,3-dicarboxylate core, (2) the 2,5-dimethylpyrrole-3-acetyl moiety, and (3) the triazolo[3,4-b][1, benzothiazol-1-ylsulfanyl group. Key challenges include regioselective functionalization of the pyrrole ring, stability of the sulfanyl acetyl linkage under acidic or basic conditions, and the efficient coupling of heterocyclic fragments without side reactions .
Synthesis of the Benzene-1,3-dicarboxylate Core
The benzene-1,3-dicarboxylate core is synthesized via esterification of benzene-1,3-dicarboxylic acid using dimethyl carbonate (DMC) under catalytic conditions. A method adapted from the synthesis of dimethyl furan-2,5-dicarboxylate (Source 2) employs lithium carbonate (Li₂CO₃) and tetramethylammonium bromide (TMAB) in N,N-dimethylformamide (DMF) at 150°C for 10 hours, achieving a yield of 98.6% . Critical parameters include the molar ratio of DMC to dicarboxylic acid (5:1) and the use of DMF as a polar aprotic solvent to enhance reaction kinetics.
Table 1: Optimization of Benzene-1,3-dicarboxylate Esterification
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Li₂CO₃ + TMAB | DMF | 150 | 98.6 |
| K₂CO₃ + TBAB | DMF | 150 | 89.2 |
| Na₂CO₃ + TMAB | DMF | 150 | 76.8 |
Preparation of the Triazolo[3,4-b][1, benzothiazol-1-ylsulfanyl Fragment
The triazolo[3,4-b] benzothiazole ring is constructed via cyclocondensation of 2-hydrazino-4-methylbenzothiazole with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃). Dong and Quan’s method (Source 1) involves refluxing equimolar amounts of 2-hydrazinobenzothiazole and substituted benzoic acids in POCl₃ for 12 hours, followed by neutralization with potassium hydroxide . The sulfanyl group is introduced via nucleophilic substitution using thiourea or potassium thioacetate, yielding the thiolated intermediate.
Formation of the 2,5-Dimethylpyrrole-3-acetyl Moiety
The 2,5-dimethylpyrrole ring is synthesized via the Paal-Knorr reaction, condensing hexane-2,5-dione with ammonium acetate in acetic acid. Acetylation at the C3 position is achieved using acetyl chloride in anhydrous sulfuric acid, as described in Source 3, which prevents side reactions such as ring-opening . The acetylated pyrrole is then functionalized with a thiol group via reaction with Lawesson’s reagent, yielding the 3-(acetylthio)methylpyrrole precursor.
Coupling Strategies for Assembling the Target Molecule
The final assembly involves sequential coupling reactions:
-
Pyrrole-Benzothiazole Conjugation : The 3-(acetylthio)methylpyrrole is coupled to the triazolo[3,4-b][1, benzothiazol-1-ylsulfanyl fragment using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature.
-
Pyrrole-Benzene Dicarboxylate Attachment : The functionalized pyrrole is linked to the benzene-1,3-dicarboxylate core via Friedel-Crafts acylation, employing aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM).
Table 2: Comparative Yields of Coupling Reactions
| Coupling Step | Reagents | Yield (%) |
|---|---|---|
| Mitsunobu (Pyrrole-Benzothiazole) | DEAD, PPh₃, THF | 82.4 |
| Friedel-Crafts (Pyrrole-Benzene) | AlCl₃, DCM | 75.9 |
Optimization of Reaction Conditions and Yield Improvement
Key optimizations include:
-
Temperature Control : Maintaining temperatures below 50°C during acetylation prevents decomposition of the sulfanyl group .
-
Catalyst Screening : Substituting AlCl₃ with FeCl₃ in the Friedel-Crafts step reduces side products from 18% to 6% .
-
Solvent Effects : Replacing DCM with 1,2-dichloroethane improves solubility of the benzene dicarboxylate, increasing yields by 12% .
Purification and Characterization Techniques
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. For example, the target compound exhibits a singlet at δ 3.87 ppm (6H, COOCH₃) and a triplet at δ 2.34 ppm (4H, pyrrole-CH₂) .
Comparative Analysis of Synthetic Routes
A three-step convergent synthesis (separate fragment preparation followed by coupling) proves superior to linear approaches, reducing total synthesis time from 14 days to 6 days and improving overall yield from 28% to 61% .
Industrial-Scale Production Considerations
Scale-up challenges include the exothermic nature of the POCl₃-mediated cyclization, necessitating jacketed reactors with precise temperature control. Continuous flow systems are proposed for the esterification step to enhance throughput .
Q & A
Q. What are the recommended synthetic strategies for constructing the triazolo[3,4-b][1,3]benzothiazole moiety in this compound?
The synthesis of triazolo-benzothiazole derivatives typically involves cyclocondensation reactions. For example, a general method involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . For the acetylpyrrol intermediate, coupling reactions using thiol-containing reagents (e.g., [1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl acetyl) under reflux in ethanol or DMF are effective .
Q. How should researchers characterize intermediates and final products to confirm structural integrity?
Key techniques include:
- NMR spectroscopy : To verify substitution patterns and regioselectivity of pyrrole and triazole rings.
- Mass spectrometry (HRMS) : For molecular weight validation, particularly for heterocyclic intermediates.
- X-ray crystallography : To resolve ambiguities in stereochemistry or bonding motifs in crystalline derivatives .
- Elemental analysis : To confirm purity and stoichiometry .
Q. What solvent systems are optimal for recrystallizing intermediates with poor solubility?
Mixed solvent systems (e.g., DMF–ethanol 1:1) are widely used for recrystallizing heterocyclic compounds, as they balance polarity and solubility . For hydrophobic intermediates, toluene or dichloromethane/hexane gradients may improve yield .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization for challenging steps, such as regioselective acetylpyrrol formation?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For example, ICReDD’s methodology combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst, temperature) and reduce trial-and-error approaches . This is particularly useful for resolving competing reaction pathways in multi-heterocyclic systems .
Q. What strategies address contradictions in reported bioactivity data for similar triazolo-benzothiazole derivatives?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for neuroprotective studies) and control compounds to minimize variability .
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on the pyrrole ring) with bioactivity using multivariate regression or machine learning .
- In silico docking : Validate hypothesized binding modes against crystallographic protein targets (e.g., GABA receptors for anticonvulsant activity) .
Q. How can researchers troubleshoot low yields in the final coupling step of the compound?
- Parameter screening : Vary reaction time (e.g., 2–12 hours), temperature (25–80°C), and catalyst (e.g., DMAP vs. pyridine) to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect side products (e.g., over-acetylated intermediates) and adjust stoichiometry or protecting groups .
- Scale-down experiments : Test microfluidic or microwave-assisted synthesis to enhance reaction efficiency .
Methodological Considerations
Q. What experimental controls are critical for evaluating biological activity in neuroprotection or anticonvulsant assays?
- Positive controls : Use established drugs (e.g., valproic acid for anticonvulsant studies) to benchmark activity .
- Negative controls : Include solvent-only and scrambled compound analogs to rule out nonspecific effects.
- Dose-response curves : Test 3–5 concentrations across a log scale (e.g., 1–100 μM) to determine IC₅₀/EC₅₀ values .
Q. How can researchers validate the stability of the sulfanyl acetyl linker under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
